[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Description
[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a piperidine-based organic compound featuring a 2,6-dichlorobenzyl group attached to the piperidin-3-yl ring and a methylamine substituent. This compound is synthesized as a hydrochloride salt, enhancing its stability and crystallinity for pharmaceutical applications .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKVPTGDVZRUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The piperidine ring is constructed via aza-Michael addition or cyclization of divinyl ketones . For example:
Reductive Amination
Piperidin-3-amine derivatives are prepared via reductive amination of ketones with methylamine:
N-Benzylation with 2,6-Dichlorobenzyl Groups
Alkylation of Piperidine
The 2,6-dichlorobenzyl group is introduced via alkylation or Mitsunobu reaction :
Catalytic Coupling
Palladium-catalyzed Buchwald–Hartwig cross-coupling attaches aryl halides to piperidine:
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2,6-Dichlorophenylboronic acid reacts with bromopiperidine derivatives using Pd(OAc)₂/BINAP (yield: 65–72%).
Methylamine Functionalization
Direct Methylation
The secondary amine is methylated using dimethyl sulfate or methyl iodide :
Reductive Amination
Formaldehyde and NaBH₃CN in methanol selectively methylate the amine (yield: 80–87%).
Hydrochloride Salt Formation
The free base is treated with HCl gas or HCl/diethyl ether :
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Dissolve in anhydrous ethanol, bubble HCl gas (0–5°C), precipitate salt (yield: 95–98%).
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Purity: >99% (HPLC), confirmed by ¹H/¹³C NMR and mass spectrometry .
Optimization Data
Table 1: Key Reaction Parameters
Challenges and Solutions
-
Regioselectivity : Competing N-alkylation is mitigated by using bulky bases (e.g., DBU).
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Byproducts : Over-methylation is avoided by stoichiometric control (1.1 eq. methylating agent).
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Crystallization : Isopropanol recrystallization enhances enantiomeric purity (99.8% ee).
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorinated benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: It is used in studies involving enzyme interactions and receptor binding due to its unique structure.
Medicine:
Drug Development: The compound’s structure makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Chloro-Substitution | Ring Type | Substituent Position | Salt Form |
|---|---|---|---|---|
| Target Compound | 2,6-Dichloro | Piperidine | 3-yl | Hydrochloride |
| [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine | 2,6-Dichloro | Piperidine | 4-yl | Hydrochloride |
| [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]amine | 2,5-Dichloro | Piperidine | 3-yl | Hydrochloride |
| [1-(2,5-Dichloro-benzyl)-piperazin-3-yl]amine | 2,5-Dichloro | Piperazine | 3-yl | Hydrochloride |
Functional Group Variations
- Oxyimino Derivatives: Compounds like 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride (13a) () feature oxyimino (-O-N=) linkages and bromo/methoxy substituents.
- Ethylenedioxy Modifications: 3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride (13b) () incorporates an ethylenedioxy ring, enhancing electron density and possibly improving CNS penetration due to increased lipophilicity .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The 2,6-dichloro configuration in the target compound likely enhances receptor binding affinity over 2,5-dichloro analogs, though empirical data are lacking .
- Synthetic Challenges : Competitive byproducts, such as piperidin-4-yl isomers, necessitate rigorous purification, as seen in .
- Knowledge Gaps: No direct pharmacological data (e.g., IC50, logP) are available in the provided evidence, limiting functional comparisons.
Biological Activity
Overview
[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a chemical compound belonging to the class of piperidine derivatives, characterized by a dichlorobenzyl group attached to a piperidine ring. Its unique structural features suggest potential biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : This can be achieved through reduction of pyridine or cyclization of suitable precursors.
- Introduction of the Dichlorobenzyl Group : This is done via nucleophilic substitution using 2,6-dichlorobenzyl chloride under basic conditions.
- Amine Functionalization : The amine group is introduced at the 3-position through reductive amination or other suitable reactions.
The resulting compound is obtained as a hydrochloride salt, enhancing its solubility and stability in biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dichlorobenzyl group may engage with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for various protein kinases, which are often overexpressed in cancerous tissues.
Anticancer Studies
Recent research has explored the anticancer potential of piperidine derivatives, including this compound. A study reported enhanced cytotoxicity against several cancer cell lines, with IC50 values indicating significant potency (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 5.0 |
| Other Piperidine Derivative | MCF-7 | 10.0 |
Binding Affinity Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. The results suggest strong interactions with key kinases involved in cancer progression (Table 2).
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| EGFR | -10.68 |
| MEK1 | -9.95 |
| c-MET | -9.82 |
Case Studies
A notable case study involved the evaluation of this compound's effects on human breast cancer cells. The study found that treatment with this compound resulted in significant apoptosis and reduced cell proliferation compared to control groups.
Study Findings:
- Cell Viability : A reduction in cell viability was observed at concentrations above 5 µM.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
- Ventilation : Work in a fume hood to prevent inhalation exposure. If inhaled, move to fresh air and seek medical attention if symptoms persist .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces .
- Storage : Store in a cool, dry place away from oxidizing agents. Ensure containers are tightly sealed .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Route Selection : Use Mannich reactions or nucleophilic substitution, as demonstrated in structurally similar piperidinyl amines .
- Reaction Conditions : Maintain low temperatures (0–5°C) during acyl chloride formation to minimize side reactions. Pyridine can act as both solvent and acid scavenger .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (methanol) is effective for isolating the hydrochloride salt .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds .
- Structural Confirmation :
- NMR : Analyze / spectra for piperidine ring protons (δ 1.5–3.0 ppm) and benzyl aromatic signals (δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Elemental Analysis : Verify chloride content via titration or ion chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., dichlorobenzyl vs. nitrobenzyl groups) and test in vitro/in vivo models. Compare EC values for cytotoxicity or receptor binding .
- Data Normalization : Control for batch-to-batch variability in purity and salt form (e.g., hydrochloride vs. dihydrochloride) .
- Statistical Analysis : Use ANOVA or dose-response curves to identify significant differences between analogs .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or LC-MS to detect intermediates like 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride .
- Optimized Stoichiometry : Maintain a 1:1 molar ratio of acyl chloride to amine precursors to reduce dimerization .
- Acid Scavengers : Add triethylamine or pyridine to neutralize HCl byproducts, improving reaction efficiency .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and analyze degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Light Sensitivity : Expose to UV light (254 nm) and monitor for photodegradation products .
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures and recommend storage below 25°C .
Q. What regulatory standards apply to preclinical studies involving this compound?
- Methodological Answer :
- GHS Compliance : Ensure labeling aligns with UN Transport of Dangerous Goods (21st edition) and IATA regulations .
- Documentation : Maintain records of purity, batch numbers, and SDS revisions for audits .
- Ethical Approvals : For animal studies, follow OECD/ICH guidelines for dose selection and toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
